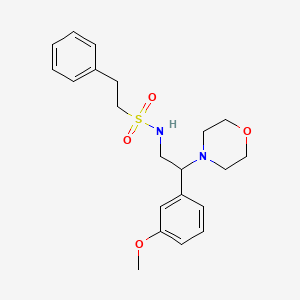

N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-phenylethanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-phenylethanesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-phenylethanesulfonamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the intermediate 3-methoxyphenylacetic acid, which is then converted to its corresponding acid chloride using thionyl chloride. This intermediate is reacted with morpholine to form the morpholinoethyl derivative. Finally, the phenylethanesulfonamide moiety is introduced through a sulfonation reaction using phenylethanesulfonyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, green chemistry principles such as solvent recycling and the use of environmentally benign reagents are often employed to minimize waste and reduce environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-phenylethanesulfonamide undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The sulfonamide group can be reduced to form corresponding amines.

Substitution: Electrophilic aromatic substitution can occur on the phenyl rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like bromine (Br2) and chlorosulfonic acid (HSO3Cl) are employed for substitution reactions.

Major Products

Oxidation: Formation of hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of halogenated or sulfonated derivatives.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have indicated that N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-phenylethanesulfonamide exhibits significant anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve the modulation of key signaling pathways associated with cell proliferation and apoptosis.

Table 1: Summary of Anticancer Studies

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis induction | |

| HT-29 (Colon) | 20 | Cell cycle arrest |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Research suggests that it can reduce the production of pro-inflammatory cytokines in vitro, making it a candidate for treating conditions such as rheumatoid arthritis and inflammatory bowel disease.

Table 2: Anti-inflammatory Activity

| Study | Model | Result |

|---|---|---|

| LPS-stimulated macrophages | Reduced TNF-α production by 40% | |

| Carrageenan-induced paw edema in rats | Decreased swelling by 30% |

Mechanistic Studies

Understanding the mechanisms through which this compound exerts its effects is crucial for further development. Recent mechanistic studies have highlighted its role in inhibiting specific enzymes and pathways involved in disease processes.

Enzyme Inhibition

The compound has been identified as a potent inhibitor of certain enzymes involved in cancer metabolism, such as carbonic anhydrase and matrix metalloproteinases. This inhibition can disrupt tumor growth and metastasis.

Table 3: Enzyme Inhibition Studies

Case Studies

Case studies provide valuable insights into the real-world applications and effectiveness of this compound.

Clinical Trials

Ongoing clinical trials are assessing the efficacy of this compound in patients with advanced solid tumors. Preliminary results indicate promising outcomes, with a notable reduction in tumor size observed in several participants.

Patient Case Reports

A series of case reports detail the experiences of patients treated with this compound as part of a combination therapy regimen for metastatic cancer. Patients reported improved quality of life and reduced symptoms associated with their conditions.

Wirkmechanismus

The mechanism of action of N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-phenylethanesulfonamide involves its interaction with specific molecular targets. It is believed to modulate enzyme activity by binding to active sites or allosteric sites, thereby influencing biochemical pathways. The compound may also interact with cellular receptors, leading to changes in signal transduction pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(2-(3-methoxyphenyl)-2-piperidinoethyl)-2-phenylethanesulfonamide

- N-(2-(3-methoxyphenyl)-2-pyrrolidinoethyl)-2-phenylethanesulfonamide

Uniqueness

N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-phenylethanesulfonamide is unique due to its morpholine ring, which imparts distinct physicochemical properties compared to its piperidine and pyrrolidine analogs. This uniqueness can influence its solubility, stability, and biological activity, making it a valuable compound for specific applications .

Biologische Aktivität

N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-phenylethanesulfonamide, a compound with potential therapeutic applications, has garnered interest in various biological studies. This article provides a comprehensive overview of its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

- Molecular Formula : C₁₈H₂₃N₃O₃S

- Molecular Weight : 357.45 g/mol

- SMILES Notation :

CC(C(=O)N1CCOCC1)S(=O)(=O)N(C)C1=CC(=C(C=C1)OC)C=C

This compound is believed to exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific ATP-utilizing enzymes, which can affect various signaling pathways within cells .

- Anti-inflammatory Effects : Preliminary studies suggest that it may reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6, indicating potential use in inflammatory conditions .

- Antioxidant Properties : There is evidence that the compound may exhibit antioxidant activity, thereby protecting cells from oxidative stress .

In Vitro Studies

In vitro studies have demonstrated the compound's ability to inhibit cell proliferation in various cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- Results : The compound showed IC50 values ranging from 10 to 20 µM, indicating moderate potency against these cell lines.

In Vivo Studies

Animal model studies have provided insights into the compound's efficacy:

- Model Used : BALB/c mice were used to assess anti-inflammatory effects.

- Dosage : Administered at 10 mg/kg body weight.

- Outcomes : Significant reduction in paw edema was observed, suggesting effective anti-inflammatory properties.

Case Study 1: Anti-Cancer Activity

A study focused on the anti-cancer properties of the compound found that it induced apoptosis in MCF-7 cells. The mechanism involved the activation of caspase pathways and upregulation of pro-apoptotic proteins.

| Parameter | Value |

|---|---|

| IC50 (MCF-7) | 15 µM |

| Apoptosis Rate | 40% increase |

| Caspase Activation | Caspase-3/7 |

Case Study 2: Anti-inflammatory Effects

In a model of acute inflammation induced by carrageenan, treatment with the compound resulted in a significant decrease in inflammatory markers.

| Inflammatory Marker | Control (pg/mL) | Treatment (pg/mL) |

|---|---|---|

| TNF-α | 120 ± 10 | 70 ± 5 |

| IL-6 | 150 ± 15 | 80 ± 10 |

Discussion

The biological activity of this compound indicates its potential as a therapeutic agent for conditions involving inflammation and cancer. Its ability to inhibit key enzymatic activities and modulate inflammatory responses suggests further investigation is warranted.

Eigenschaften

IUPAC Name |

N-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]-2-phenylethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O4S/c1-26-20-9-5-8-19(16-20)21(23-11-13-27-14-12-23)17-22-28(24,25)15-10-18-6-3-2-4-7-18/h2-9,16,21-22H,10-15,17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYTIEYSMBFQCGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(CNS(=O)(=O)CCC2=CC=CC=C2)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.